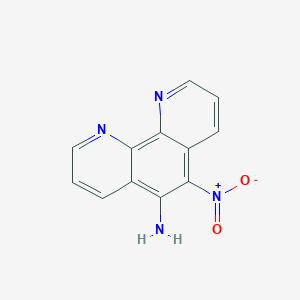![molecular formula C12H21NO B068196 1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol CAS No. 189273-19-6](/img/structure/B68196.png)
1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol is a complex organic compound with a unique structure that includes a cyclopentanol moiety and an octahydrocyclopenta[b]pyrrol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- typically involves multi-step organic synthesis techniques. One common method includes the reaction of cyclopentanone with an appropriate amine to form the intermediate, followed by reduction and cyclization steps to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopentanol derivatives and octahydrocyclopenta[b]pyrrol analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- is unique due to its specific combination of functional groups and stereochemistry.
Propiedades
Número CAS |
189273-19-6 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.3 g/mol |
Nombre IUPAC |
1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1 |
Clave InChI |
YHGFTJWGGDCEHX-MXWKQRLJSA-N |
SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
SMILES isomérico |
C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O |
SMILES canónico |
C1CCC(C1)(C2CC3CCCC3N2)O |
Sinónimos |
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


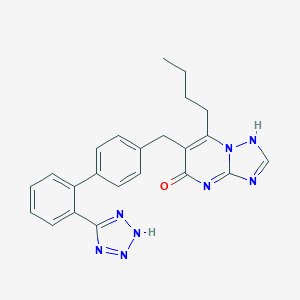
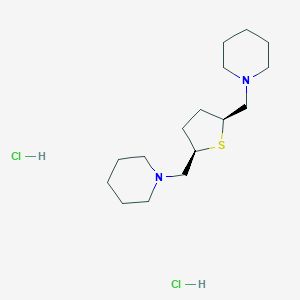

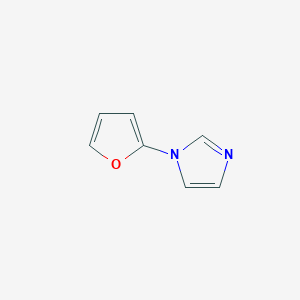
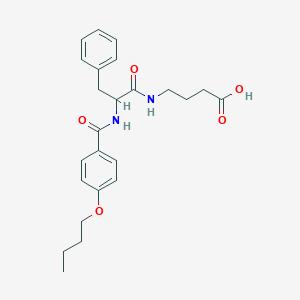
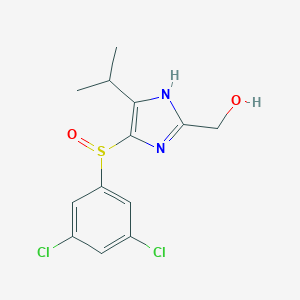
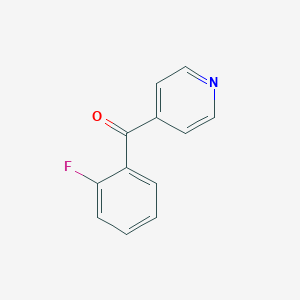
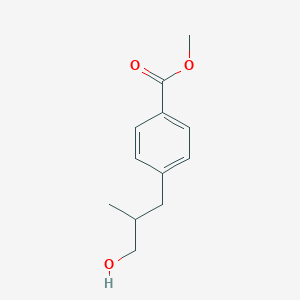
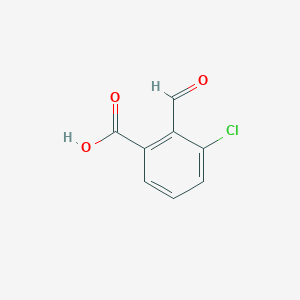
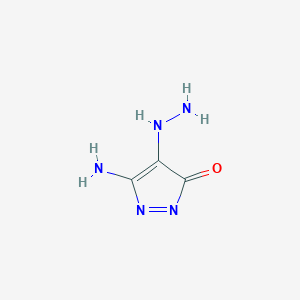
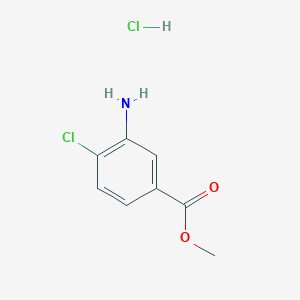
![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
